molecular formula C18H18N4O B7433970 N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide

N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide

Cat. No.: B7433970
M. Wt: 306.4 g/mol
InChI Key: SLJCGVQSFKMWPQ-UHFFFAOYSA-N
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Description

N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide typically involves the reaction of 4-pyrazol-1-ylphenylamine with 4-pyridin-3-ylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(pyrazol-1-yl)phenyl)dimethylsilane
  • Bis(3-(pyrazol-1-yl)phenyl)dimethylsilane
  • Tri(4-(pyrazol-1-yl)phenyl)methylsilane

Uniqueness

N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is unique due to its specific structural features, which include the presence of both pyrazole and pyridine rings.

Properties

IUPAC Name

N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(6-1-4-15-5-2-11-19-14-15)21-16-7-9-17(10-8-16)22-13-3-12-20-22/h2-3,5,7-14H,1,4,6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJCGVQSFKMWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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